Didanosine - 69655-05-6

Didanosine

Catalog Number: EVT-264472
CAS Number: 69655-05-6
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inosine,2',3'-dideoxy- is a purine 2',3'-dideoxyribonucleoside.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. Didanosine is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA by binding to reverse transcriptase; ddI is then metabolized to dideoxyadenosine triphosphate, its putative active metabolite.
Source and Classification

Didanosine is classified as a nucleoside reverse transcriptase inhibitor (NRTI). It is derived from 2'-deoxyinosine through specific chemical modifications that enhance its antiviral properties. The compound is synthesized through several methods, including chemical synthesis and enzymatic processes, making it accessible for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of didanosine involves several key steps:

  1. Protection of Hydroxyl Groups: The 5' hydroxyl group of 2'-deoxyinosine is selectively protected to prevent unwanted reactions during subsequent steps.
  2. Deoxygenation: The protected compound undergoes deoxygenation at the 2' and 3' positions to yield the dideoxy form.
  3. Hydrogenation: The intermediate product is hydrogenated to remove protective groups and yield didanosine.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.

Recent advancements have introduced bioretrosynthetic pathways that utilize engineered enzymes to enhance the efficiency and yield of didanosine production, demonstrating a significant increase in selectivity and production rates compared to traditional methods .

Molecular Structure Analysis

Structure and Data

Didanosine has a molecular formula of C_10H_12N_4O_3 and a molecular weight of approximately 236.23 g/mol. Its structure consists of a purine base (inosine) with two hydroxyl groups removed from the ribose sugar, which is crucial for its function as an antiviral agent.

  • Molecular Structure:
    • Base: Purine (inosine)
    • Sugar: Ribose derivative lacking the 2' and 3' hydroxyl groups

The compound exhibits specific spectral characteristics, including nuclear magnetic resonance (NMR) and mass spectrometry data, which confirm its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Didanosine participates in various chemical reactions, particularly those involving hydrolysis and enzymatic transformations:

  1. Hydrolysis: Didanosine can hydrolyze under acidic conditions to yield hypoxanthine and dideoxyribose. This reaction occurs rapidly at low pH levels .
  2. Enzymatic Reactions: Didanosine can be synthesized enzymatically through deamination processes, where specific enzymes convert other nucleosides into didanosine.

The stability of didanosine is affected by pH, with optimal stability observed at neutral to slightly alkaline conditions .

Mechanism of Action

Process and Data

Didanosine exerts its antiviral effects by mimicking natural nucleosides, thereby inhibiting reverse transcriptase activity in HIV. When incorporated into viral DNA during replication, didanosine causes premature termination of the DNA chain due to the lack of necessary hydroxyl groups at the 2' and 3' positions. This mechanism effectively halts viral replication, reducing viral load in infected individuals.

The pharmacokinetics of didanosine reveal its absorption characteristics, which are influenced by food intake, leading to recommendations for administration on an empty stomach for optimal efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Didanosine is soluble in water (27.3 mg/mL at 25 °C), dimethyl sulfoxide, slightly soluble in ethanol and methanol, but insoluble in chloroform .
  • Stability: The compound remains stable under neutral pH conditions but rapidly hydrolyzes in acidic environments.
  • Dissociation Constant: The pKa value for didanosine is approximately 9.13, indicating its behavior as a weak acid .
  • Optical Rotation: Didanosine exhibits specific optical activity, which can be utilized for purity assessment.

These properties are critical for understanding how didanosine behaves in biological systems and its formulation for therapeutic use.

Applications

Scientific Uses

Didanosine has been extensively utilized in clinical settings as part of combination therapy for HIV/AIDS treatment. Its role as a nucleoside reverse transcriptase inhibitor has made it a cornerstone in antiretroviral therapy regimens since its approval.

In addition to its therapeutic applications, didanosine serves as a model compound in research aimed at developing new antiviral agents. Studies focus on synthesizing prodrugs that enhance bioavailability and efficacy against HIV while minimizing side effects associated with existing formulations .

Historical Development and Synthesis of Didanosine

Discovery and Early Antiviral Research Context

Didanosine (2′,3′-dideoxyinosine, ddI) emerged from foundational work on purine nucleoside analogs in the 1960s. Morris J. Robins first synthesized its prodrug precursor, 2′,3′-dideoxyadenosine (ddA), in 1964 [3] [6]. However, ddI’s antiretroviral potential remained unexplored until the HIV/AIDS pandemic. In the 1980s, National Cancer Institute (NCI) researchers Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan identified ddI’s ability to inhibit HIV replication in vitro through reverse transcriptase (RT) chain termination [3] [6]. This discovery occurred amid urgent efforts to expand treatment options beyond zidovudine (AZT), particularly for AZT-resistant HIV strains. The NCI secured patents for ddI’s antiviral activity, leading to Bristol-Myers Squibb’s exclusive licensing and FDA approval in 1991 under the brand name Videx® [3] [6]. This milestone established ddI as the second FDA-approved antiretroviral drug, catalyzing shifts toward combination therapy paradigms and reducing reliance on AZT monotherapy [3].

Synthetic Pathways: Chemoenzymatic vs. Chemical Synthesis

Chemical Synthesis

Traditional chemical synthesis of didanosine starts with 2′-deoxyinosine (1). Early routes involved multi-step protection, activation, and deoxygenation:

  • 5′-Hydroxy Protection: Benzoylation of 2′-deoxyinosine yields 5′-O-benzoyl-2′-deoxyinosine (2) [1].
  • 3′-Activation: Reaction with 1,1′-thiocarbonyldiimidazole (TCDI) forms 3′-O-imidazolylthiocarbonyl intermediate (3) [7].
  • Radical Deoxygenation: Free-radical reduction using tributyltin hydride (Bu~3~SnH) removes the 3′-oxygen, generating 5′-O-benzoyl-2′,3′-dideoxyinosine (4) [1] [7].
  • Deprotection: Ammonolysis in methanol cleaves the benzoyl group, yielding didanosine (5) [7].This route faces challenges including harsh reagents, moderate yields, and complex purification. Patent EP1887013A1 describes alternative pathways using catalytic hydrogenation or enzymatic hydrolysis but notes scalability limitations [7].

Chemoenzymatic Synthesis via Bioretrosynthesis

A breakthrough emerged in 2014 with a bioretrosynthetic approach engineering a three-enzyme cascade [2] [5]:

  • Retro-Design Philosophy: Pathway assembly began at the terminal step (didanosine formation) and extended backward to substrate-generating enzymes [5].
  • Engineered Enzymes:
  • Purine Nucleoside Phosphorylase (PNP): Evolved variant PNP-46D6 showed 16-fold increased activity for synthesizing didanosine from 2,3-dideoxyribose-1-phosphate and hypoxanthine (compared to wild-type) [5].
  • 1,5-Phosphopentomutase (PPM): Directed evolution yielded a mutant with 700-fold enhanced selectivity for 2,3-dideoxyribose-5-phosphate over natural ribose-5-phosphate [5].
  • Ribokinase (RK): Structure-guided mutations unexpectedly enabled phosphorylation of 2,3-dideoxyribose directly to 2,3-dideoxyribose-1-phosphate, bypassing PPM entirely [5].
  • Pathway Performance: The optimized cascade achieved a 9,500-fold increase in didanosine selectivity and 50-fold higher titer than the progenitor pathway [5].

Table 1: Comparison of Didanosine Synthesis Methods

MethodKey StepsYield/SelectivityAdvantages
Chemical SynthesisProtection → Activation → DeoxygenationModerate (40-60%)Established industrial protocols
Chemoenzymatic (2014)Engineered PNP + PPM + RK cascade50× higher yield; 9,500× selectivityFewer steps, aqueous conditions

Structural Optimization of Purine Analogs in NRTI Design

Didanosine exemplifies targeted sugar moiety modifications in nucleoside reverse transcriptase inhibitor (NRTI) design. Its structure features a hypoxanthine base linked to a dideoxyribose sugar lacking 3′-hydroxyl and 2′-hydroxyl groups [1] [8]. This absence is critical: intracellular phosphorylation converts ddI to dideoxyadenosine triphosphate (ddATP), which competitively inhibits HIV RT and terminates DNA chain elongation due to the missing 3′-OH [1] [6]. Key structural insights include:

  • Sugar Mimicry: The dideoxyribose scaffold mimics natural deoxyadenosine but prevents phosphodiester bond formation. Molecular modeling confirms ddATP binds HIV RT’s catalytic site (residues Lys65, Asp113, Tyr115) through hydrogen bonds with the purine carbonyl and hydrophobic contacts with the sugar [1].
  • Mitochondrial Toxicity Mitigation: Unlike D-nucleosides, L-enantiomers (e.g., lamivudine) show reduced inhibition of human DNA polymerase γ, lowering mitochondrial toxicity [4] [8]. Though ddI is D-configured, its prodrug strategies (e.g., glycerolipid conjugates) aim to enhance lymphatic targeting and reduce systemic exposure [10].
  • Resistance Profiles: Mutations like L74V (reducing ddATP affinity) and K65R (enhancing excision of incorporated ddATP) confer ddI resistance [3] [8]. These insights drove later NRTIs (e.g., tenofovir) with higher genetic barriers to resistance.

Table 2: Structural Features of Didanosine vs. Natural Substrates

FeatureDidanosine (ddI)Natural DeoxyadenosineFunctional Consequence
3′-OH GroupAbsentPresentDNA chain termination
BaseHypoxanthineAdenineAltered H-bonding with RT
Phosphorylation ProductddATPdATPCompetitive RT inhibition
Key Binding ResiduesLys103, Tyr188, Leu234 [1]Conserved RT pocketHigh-affinity binding despite mutations

Properties

CAS Number

69655-05-6

Product Name

Didanosine

IUPAC Name

9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)

InChI Key

BXZVVICBKDXVGW-UHFFFAOYSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Aqueous solubility at pH 6 and 25 °C is approx 27.3 mg/ml
Solubility at 23 °C (mg/ml): acetone, <1; acetonitrile, <1; t-butanol, <1; chloroform, <1; dimethylacetamide, 45; DMSO, 200; ethanol, 1; ethyl acetate,1; hexane,1; methanol, 6; methylene chloride, <1; 1- and 2-propanol, <1; propylene glycol, 8.
6.58e+00 g/L
H2O 20 (mg/mL)
0.1 N KH2PO4 (pH4) 19 (mg/mL)
0.1 N KH2PO4 (pH9) 23 (mg/mL)
MeOH 5 (mg/mL)
EtOH 2.5 (mg/mL)
DMSO 43 (mg/mL)
CHCl3 insoluble (mg/mL)

Synonyms

Didanosine; 2',3'-Dideoxyinosine; 69655-05-6; DIDEOXYINOSINE; Videx; Videx EC

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.